N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide
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Overview
Description
N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide is a chemical compound that has garnered attention in various fields of scientific research This compound is characterized by its unique structure, which includes a benzyl group, a tetrahydrothiophene ring, and a diazepane ring
Preparation Methods
The synthesis of N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide typically involves multiple steps, including the formation of the diazepane ring and the introduction of the benzyl and tetrahydrothiophene groups. The synthetic routes and reaction conditions can vary, but common methods include:
Formation of the Diazepane Ring: This step often involves the cyclization of appropriate precursors under controlled conditions.
Introduction of the Benzyl Group: This can be achieved through benzylation reactions using benzyl halides and suitable bases.
Incorporation of the Tetrahydrothiophene Ring: This step may involve the use of thiophene derivatives and specific catalysts to ensure the correct ring formation.
Industrial production methods for this compound would likely involve optimization of these synthetic routes to ensure high yield and purity, as well as scalability for large-scale production.
Chemical Reactions Analysis
N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, particularly at the benzyl group, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: Researchers explore its potential as a bioactive compound, investigating its interactions with biological systems.
Medicine: The compound is studied for its potential therapeutic properties, including its effects on specific molecular targets.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context of its use.
Comparison with Similar Compounds
N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide can be compared with other similar compounds, such as:
- 3,3-Dimethyl-1-(4-(tetrahydrothiophen-3-yl)-1,4-diazepan-1-yl)butan-1-one
- 1-(2-Methoxyethyl)-3-((1-(tetrahydrothiophen-3-yl)piperidin-4-yl)methyl)urea
These compounds share structural similarities but may differ in their specific functional groups and overall molecular configuration
Properties
IUPAC Name |
N-benzyl-4-(thiolan-3-yl)-1,4-diazepane-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25N3OS/c21-17(18-13-15-5-2-1-3-6-15)20-9-4-8-19(10-11-20)16-7-12-22-14-16/h1-3,5-6,16H,4,7-14H2,(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBRBULFJGJDARX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN(C1)C(=O)NCC2=CC=CC=C2)C3CCSC3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25N3OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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